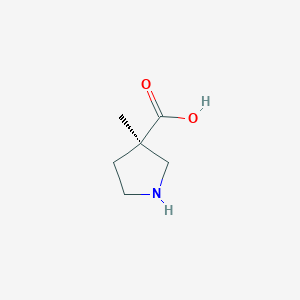

(R)-3-Methyl-pyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-3-Methyl-pyrrolidine-3-carboxylic acid is a chiral compound that is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound features a carboxylic acid functional group at the 3-position and a methyl substituent at the same carbon, which is significant for its chemical reactivity and potential applications in asymmetric synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including those similar to this compound, can be achieved through various methods. For instance, asymmetric Michael addition reactions have been developed to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess, which could be applicable to the synthesis of this compound . Additionally, enantioselective anti-Mannich-type reactions catalyzed by 3-pyrrolidinecarboxylic acid derivatives have been reported, which could potentially be adapted for the synthesis of this compound with high diastereo- and enantioselectivities .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been studied using X-ray crystallography, which provides detailed information about the stereochemistry and conformation of these molecules. For example, the enantiomers of a related compound, (2R,3R)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid, have been resolved and characterized, demonstrating the importance of stereochemistry in the properties and reactivity of these compounds .

Chemical Reactions Analysis

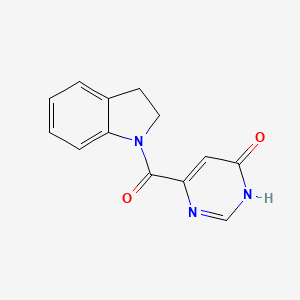

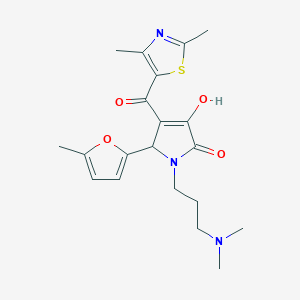

Pyrrolidine derivatives participate in a variety of chemical reactions. The presence of a carboxylic acid group allows for decarboxylative coupling reactions, as seen in the synthesis of substituted pyridines . The carboxylic acid group can also be involved in acylation reactions, leading to the formation of 3-acyltetramic acids . Furthermore, the reactivity of the pyrrolidine ring can be harnessed in the synthesis of complex heterocyclic structures, as demonstrated by the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by the presence of functional groups and the compound's stereochemistry. The carboxylic acid group contributes to the compound's acidity and solubility in polar solvents, while the methyl group can affect the compound's hydrophobicity. The chiral center at the 3-position is crucial for the compound's optical activity, which is important in enantioselective synthesis and the pharmaceutical industry .

Wissenschaftliche Forschungsanwendungen

Influenza Neuraminidase Inhibitors

The compound has been utilized in the design and synthesis of potent inhibitors of influenza neuraminidase, an enzyme critical for the spread of the influenza virus. Studies have demonstrated the effectiveness of specific derivatives, such as (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid, in inhibiting this enzyme. The structural analyses of these inhibitors offer valuable insights into their interactions with the neuraminidase active site, contributing to the development of antiviral agents (Wang et al., 2001).

Antibacterial Agents

Derivatives of (R)-3-Methyl-pyrrolidine-3-carboxylic acid have shown significant potential in the development of new antibacterial drugs. Research has focused on compounds such as 1 beta-Methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems, which demonstrate potent activity against a range of bacteria, including challenging strains like Pseudomonas aeruginosa. These studies highlight the therapeutic potential of these derivatives in combating bacterial infections (Ohtake et al., 1997).

Synthesis and Characterization

The compound has been central to the synthesis and characterization of novel derivatives with potential applications in various fields. For instance, the synthesis of a series of novel (R)-2-{[5-bromo-1-(3-bromopropyl)-1H(substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives highlights the compound's versatility in creating new chemical entities. These synthetic processes contribute to the discovery of new molecules with potential applications in medicine and industry (Mogulaiah et al., 2018).

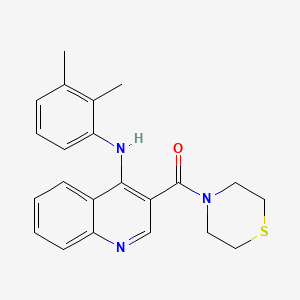

Drug Discovery

In drug discovery, derivatives of this compound have been explored for their potential as clinical candidates in various therapeutic areas. For instance, studies on factor Xa inhibitors for antithrombotic therapy have identified promising candidates, showcasing the compound's role in the development of new drugs (Anselm et al., 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3R)-3-methylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(5(8)9)2-3-7-4-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNPHMVNQPDXQI-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCNC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluoro-2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3005763.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005768.png)

![2-methylsulfanyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B3005770.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoroquinazoline](/img/structure/B3005773.png)

![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3005779.png)

![5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3005783.png)